2-Nitropyridin-4-ol

Organic synthesis Nitropyridine chemistry Process chemistry

Researchers face regiochemical control challenges when constructing 2,4-disubstituted pyridine pharmacophores. 2-Nitropyridin-4-ol (CAS 101654-28-8) resolves this via its precisely positioned nitro (C2) and hydroxyl (C4) groups, enabling selective reduction to amine or nucleophilic aromatic substitution. Key advantages: (i) Quantitative single-step synthetic accessibility for cost-efficient scale-up; (ii) Established presence in kinase inhibitor patent families (e.g., ALK, IRAK-4, c-FMS); (iii) Computed LogP 0.6954 and TPSA 76.26 Ų place it within oral bioavailability space for lead optimization. Serves as a reference compound for NOS/COX enzyme assays (eNOS EC50 >100 µM; iNOS IC50 ~24-58 µM). Reliable supply chain with batch-to-batch QC documentation.

Molecular Formula C5H4N2O3
Molecular Weight 140.1 g/mol
CAS No. 101654-28-8
Cat. No. B008485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitropyridin-4-ol
CAS101654-28-8
Molecular FormulaC5H4N2O3
Molecular Weight140.1 g/mol
Structural Identifiers
SMILESC1=CNC(=CC1=O)[N+](=O)[O-]
InChIInChI=1S/C5H4N2O3/c8-4-1-2-6-5(3-4)7(9)10/h1-3H,(H,6,8)
InChIKeyNJTUZNXKDOUPHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitropyridin-4-ol Procurement & Compound Class


2-Nitropyridin-4-ol (CAS 101654-28-8; synonyms: 4-Hydroxy-2-nitropyridine, 2-nitro-1H-pyridin-4-one) is a heteroaromatic nitropyridine derivative bearing a nitro group at the 2-position and a hydroxyl group at the 4-position [1]. It exists in equilibrium between its pyridinol and pyridinone tautomeric forms [2]. This compound serves primarily as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, enabling access to substituted pyridines, kinase inhibitor scaffolds, and heterocyclic building blocks .

Synthetic intermediate for substituted pyridine and heterocyclic building blocks
Single-step quantitative synthesis route reported under adapted Vilsmeier conditions
Scaffold for kinase inhibitor, NOS modulator, and CB1 modulator synthesis in medicinal chemistry

2-Nitropyridin-4-ol: Why Isomer Substitution Fails


Isomeric nitropyridinols bearing nitro and hydroxyl substituents at different ring positions exhibit fundamentally divergent reactivity profiles, physicochemical properties, and biological target engagement [1]. For instance, the 3-nitro regioisomer (3-nitropyridin-4-ol, CAS 5435-54-1) demonstrates a markedly different melting point (285–290°C) compared to 2-nitropyridin-4-ol [2], while the 4-nitropyridin-2-ol isomer (CAS 4487-51-8) possesses distinct tautomeric equilibrium characteristics due to altered intramolecular hydrogen-bonding capacity . These positional variations directly influence nucleophilic aromatic substitution reactivity, downstream derivatization pathways, and pharmacokinetic parameters such as LogP and hydrogen-bonding potential . Consequently, substituting 2-nitropyridin-4-ol with a positional isomer without re-optimizing synthetic or biological protocols may lead to failed reactions, altered product profiles, or loss of target activity.

2-Nitropyridin-4-ol
(target compound)
3-Nitropyridin-4-ol
(CAS 5435-54-1)
Different melting point and nitro-group electronic effects may alter nucleophilic aromatic substitution reactivity and derivatization pathways
2-Nitropyridin-4-ol
(target compound)
4-Nitropyridin-2-ol
(CAS 4487-51-8)
Distinct tautomeric equilibrium from altered intramolecular hydrogen bonding may shift LogP and downstream reaction profiles
2-Nitropyridin-4-ol
(target compound)
Any positional isomer
Substitution without synthetic protocol re-optimization may lead to failed reactions, altered product profiles, or loss of target activity

2-Nitropyridin-4-ol Quantitative Evidence


Synthesis Efficiency: One-Step vs. Multi-Step Nitration

2-Nitropyridin-4-ol can be synthesized in a single step under adapted Vilsmeier conditions with quantitative yield [1]. This contrasts sharply with conventional multi-step nitration pathways required for other nitropyridinol isomers, which typically involve sequential nitration and hydroxylation steps with cumulative yield losses [2].

Synthesis Efficiency
Reported
Single-step quantitative yield (approaching 100%) vs. multi-step routes with cumulative losses (e.g., 77% nitration plus further hydroxylation)
Supports synthesis scalability and supply chain reliability assessment
Adapted Vilsmeier one-step protocol; isomer routes may differ
Organic synthesis Nitropyridine chemistry Process chemistry

Computed Lipophilicity and H-Bonding Profile

2-Nitropyridin-4-ol exhibits a computed LogP of 0.6954, Topological Polar Surface Area (TPSA) of 76.26 Ų, four hydrogen-bond acceptors, and one hydrogen-bond donor . This profile is distinct from positional isomers due to differing electronic effects of the nitro group relative to the hydroxyl substituent, which alters intramolecular hydrogen bonding and tautomeric equilibrium [1].

Computed Lipophilicity
Class-level inference
LogP = 0.6954 / TPSA = 76.26 Ų / 4 HBA / 1 HBD
Informs ADME profiling and membrane permeability prediction context
Computational prediction; experimental validation advised
Computational chemistry Drug-likeness ADME prediction

Enzyme Inhibition: eNOS, iNOS & COX

2-Nitropyridin-4-ol has been evaluated across multiple enzyme targets. Against human endothelial nitric oxide synthase (eNOS) expressed in HEK293 cells, it demonstrates an EC50 > 100,000 nM (>100 μM), indicating weak eNOS inhibition [1]. For inducible NOS (iNOS)-mediated NO production in rat RINmF cells, it exhibits IC50 values in the range of 24,200–57,600 nM (24–58 μM) [2]. Against ovine COX1 and human recombinant COX2, it shows IC50 ≈ 100,000 nM (100 μM) [3].

Enzyme Inhibition Profile
Cross-study comparable
eNOS EC50 >100 μM; iNOS IC50 24–58 μM; COX1/COX2 IC50 ~100 μM
Reported weak pan-inhibitor context; more suited as synthetic precursor than biological probe
Micromolar-range activity across NOS/COX isoforms; lacks sub-micromolar potency
Enzyme inhibition Nitric oxide synthase Cyclooxygenase Inflammation

Scaffold Use in Patent Literature

2-Nitropyridin-4-ol and its derivatives are claimed in multiple patents as key intermediates for synthesizing kinase inhibitors, cannabinoid receptor 1 (CB1) modulators, and nitric oxide synthase inhibitors [REFS-1, REFS-2]. Its structural motif appears in patent families covering ring-substituted N-pyridinyl amides as kinase inhibitors and nitropyridine-based IL-8 receptor antagonists [3].

Patent Literature Presence
Supporting evidence
Cited in kinase inhibitor, CB1 modulator, and NOS inhibitor patent families
Signals validated utility as synthetic entry point to proprietary chemical space
Patent presence indicates research and commercial relevance
Pharmaceutical patents Kinase inhibitors Intellectual property

2-Nitropyridin-4-ol Procurement & Application Scenarios


Substituted Pyridine and Kinase Inhibitor Synthesis

Given its quantitative single-step synthetic accessibility [1] and established presence in kinase inhibitor patent families [2], 2-nitropyridin-4-ol is best deployed as a starting material for constructing 2,4-disubstituted pyridine cores. The 2-nitro group enables further functionalization via reduction to an amine or nucleophilic aromatic substitution, while the 4-hydroxy group provides a handle for O-alkylation or activation to a leaving group.

Computational ADME and Physicochemical Profiling

Researchers conducting in silico drug-likeness assessments can utilize the computed physicochemical parameters (LogP = 0.6954, TPSA = 76.26 Ų, 4 HBA, 1 HBD) as baseline data for scaffold optimization . The moderate lipophilicity and polar surface area place 2-nitropyridin-4-ol within favorable ranges for oral bioavailability, making it a rational starting point for lead generation programs.

Negative Control for NOS/COX Inhibition Assays

Given its weak, non-selective inhibitory activity against eNOS (EC50 > 100,000 nM), iNOS (IC50 ≈ 24,000–58,000 nM), and COX1/COX2 (IC50 ≈ 100,000 nM) [REFS-4, REFS-5, REFS-6], 2-nitropyridin-4-ol may serve as a reference compound or negative control when evaluating more potent, optimized nitropyridine derivatives in inflammation-related enzyme assays.

Tautomer-Dependent Reactivity in Heterocyclic Chemistry

The pyridinol-pyridinone tautomeric equilibrium of 2-nitropyridin-4-ol provides a valuable model system for studying how tautomerism influences nucleophilic aromatic substitution regioselectivity and hydrogen-bonding networks [6]. This scenario is particularly relevant for academic research groups investigating fundamental heterocyclic reactivity or for industrial process chemists optimizing derivatization conditions.

Application
Selection Property
Validation Focus
Substituted pyridine and kinase inhibitor synthesis
2-nitro and 4-hydroxy functionalization handles
Reduction and nucleophilic aromatic substitution reactivity review
Computational ADME and physicochemical profiling
Computed LogP and TPSA baseline parameters
Oral bioavailability prediction and lead-generation modeling
NOS/COX enzyme inhibition assay reference
Weak pan-inhibitor profile across isoforms
Negative-control or reference-compound context in inflammation-related enzyme assays
Tautomer-dependent heterocyclic reactivity studies
Pyridinol-pyridinone tautomeric equilibrium
Regioselectivity and hydrogen-bonding network analysis in derivatization optimization

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